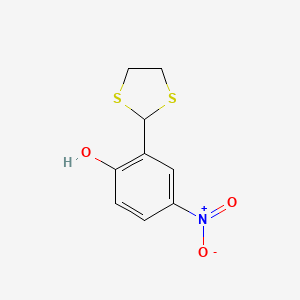

2-(1,3-Dithiolan-2-yl)-4-nitrophenol

Description

2-(1,3-Dithiolan-2-yl)-4-nitrophenol (CAS: 261704-15-8) is a nitroaromatic compound with the molecular formula C₉H₉NO₃S₂ and a molecular weight of 243.3 g/mol . Its structure comprises a 4-nitrophenol moiety substituted at the 2-position with a 1,3-dithiolane ring, a five-membered sulfur-containing heterocycle. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and the sulfur-rich dithiolane ring, which may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

2-(1,3-dithiolan-2-yl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S2/c11-8-2-1-6(10(12)13)5-7(8)9-14-3-4-15-9/h1-2,5,9,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIXIBWXXKRUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384040 | |

| Record name | 2-(1,3-dithiolan-2-yl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261704-15-8 | |

| Record name | 2-(1,3-dithiolan-2-yl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol typically involves the reaction of a nitrophenol derivative with 1,2-ethanedithiol in the presence of a catalyst. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the formation of the 1,3-dithiolane ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dichloromethane, to achieve high yields.

Industrial Production Methods

Industrial production of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-yl)-4-nitrophenol undergoes various chemical reactions, including:

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Aminophenol derivatives.

Substitution: Ethers, esters.

Scientific Research Applications

2-(1,3-Dithiolan-2-yl)-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitrophenol group can participate in hydrogen bonding and electrostatic interactions, while the 1,3-dithiolane ring can engage in covalent bonding with thiol groups on proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithiolane-Containing Analogues

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

- Structure : This compound (C₂₀H₁₆ClFN₂OS₂) features a 1,3-dithiolane ring attached to a fluorophenyl-substituted aromatic system and an imidazole-carbaldehyde group .

- Crystallographic Data :

- Space group: P2₁/c, with unit cell parameters a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å, β = 116.807° .

- The dithiolane ring exhibits partial disorder (occupancy ratio 0.849:0.151), influencing molecular packing .

- Stabilized by weak C—H···O interactions and π-π stacking (3.4326–3.4922 Å) between aromatic rings .

- Comparison: Unlike 2-(1,3-dithiolan-2-yl)-4-nitrophenol, this compound’s extended aromatic system and imidazole group enhance π-π interactions and introduce halogen bonding (Cl···S contacts: 3.5185 Å) .

Nitrophenol Derivatives

4-Nitrophenol Sodium Salt Dihydrate

- Structure : O₂NC₆H₄ONa·2H₂O (CAS: 824-78-2), molecular weight 197.12 g/mol .

- Properties: Water-soluble due to the ionic sodium group, unlike the neutral and likely less soluble 2-(1,3-dithiolan-2-yl)-4-nitrophenol.

- Applications : Used as a reagent in biochemical assays, whereas sulfur-containing derivatives like the target compound may have niche roles in catalysis or material stabilization .

(E)-2-[((4-Fluorophenyl)imino)methyl]-4-nitrophenol

- Structure : Features an imine (-CH=N-) group instead of the dithiolane ring .

- Spectroscopic Properties : The imine group introduces distinct UV-Vis absorption bands and alters electronic conjugation compared to the sulfur-rich dithiolane .

- Crystallography : Exhibits planar geometry with dihedral angles <20° between aromatic rings, contrasting with the twisted conformations in dithiolane derivatives .

Heterocyclic Analogues

4-(2-Nitrophenyl)-1,3-dioxolan-2-one (3af)

- Structure : Contains a 1,3-dioxolane ring (oxygen-based) instead of dithiolane .

- Synthesis : Prepared via cycloaddition with 31% yield, suggesting that sulfur substitution (as in the target compound) might require alternative synthetic routes .

- Reactivity : The dioxolane’s oxygen atoms increase polarity but reduce thiol-mediated redox activity compared to dithiolane derivatives .

Toxicological and Metabolic Considerations

Nitrophenol Toxicity Profile

- 4-Nitrophenol: Associated with hematological effects (e.g., methemoglobinemia) and ocular toxicity in animal studies, though human data are lacking .

- Biomarkers: Urinary 4-nitrophenol is non-specific (may derive from nitrobenzene or pesticides), complicating exposure assessment .

Target Compound Considerations

- The dithiolane ring in 2-(1,3-dithiolan-2-yl)-4-nitrophenol may alter metabolism compared to simple nitrophenols.

Biological Activity

2-(1,3-Dithiolan-2-yl)-4-nitrophenol is a compound of significant interest due to its unique structural features, which include a nitrophenol moiety and a 1,3-dithiolane ring. These characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol can be represented as follows:

This structure combines the functional properties of both the nitrophenol group, known for its reactivity with biological macromolecules, and the dithiolane ring, which can engage in covalent interactions with thiol-containing proteins.

The biological activity of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes due to the presence of the nitrophenol group, which can form hydrogen bonds and electrostatic interactions with active sites on enzymes.

- Covalent Bonding : The 1,3-dithiolane ring can covalently bond with thiol groups on proteins, potentially altering their function and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that 2-(1,3-Dithiolan-2-yl)-4-nitrophenol exhibits significant antimicrobial properties. A study demonstrated that it inhibits the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies show that it can induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to cell death. The unique structural features may enhance its ability to target cancer cells selectively while sparing normal cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains. The compound was shown to disrupt cell membrane integrity and inhibit biofilm formation .

Anticancer Mechanism Investigation

Another research project focused on the anticancer mechanism of this compound in human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of 2-(1,3-Dithiolan-2-yl)-4-nitrophenol, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Nitrophenol | Lacks dithiolane ring | Antimicrobial but less potent than target |

| 2-(1,3-Dithiolan-2-yl)phenol | Lacks nitro group | Reduced reactivity and biological activity |

| Dithiolan-containing derivatives | Varies based on substituents | Diverse activities but structurally different |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.